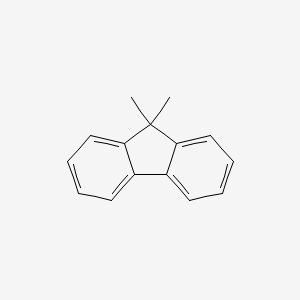

9,9-Dimethyl-9H-fluorene

Descripción general

Descripción

9,9-Dimethyl-9H-fluorene is an organic compound with the molecular formula C15H14. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position of the fluorene structure. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other electroluminescent materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9,9-Dimethyl-9H-fluorene involves the methylation of fluorene using dimethyl carbonate as a methylating agent in the presence of alkaline substances. The reaction is typically carried out in an organic solvent system at a controlled temperature . This method is preferred due to its stability and environmental friendliness, as it avoids the use of toxic methylating agents like methyl iodide or methyl bromide .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of dimethyl carbonate as a methylating agent is advantageous due to its cost-effectiveness and ease of handling. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

9,9-Dimethyl-9H-fluorene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding ketone or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the structure of this compound, often resulting in the formation of more saturated compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9,9-dimethylfluorenone, while substitution reactions can produce halogenated or nitrated derivatives .

Aplicaciones Científicas De Investigación

Material Science

Polyfluorenes and Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 9,9-dimethyl-9H-fluorene is in the synthesis of polyfluorenes. These polymers are crucial in the development of OLEDs, which are widely used in displays for televisions, smartphones, and other electronic devices. Polyfluorenes exhibit excellent photophysical properties, making them suitable for light-emitting applications .

Table 1: Properties of Polyfluorenes Derived from this compound

| Property | Value |

|---|---|

| Emission Color | Blue |

| Maximum Emission Wavelength | ~450 nm |

| Thermal Stability | High |

| Charge Carrier Mobility | Moderate to High |

Organic Electronics

Organic Field-Effect Transistors (OFETs)

this compound is also utilized in the fabrication of OFETs. These devices leverage organic materials to achieve semiconductor properties. The high charge mobility and stability of derivatives based on this compound make them suitable candidates for next-generation electronic components .

Case Study: Performance of OFETs Using this compound Derivatives

A study demonstrated that OFETs incorporating polyfluorene derivatives achieved a charge mobility exceeding 0.5 cm²/V·s under ambient conditions. This performance highlights the potential of these materials in flexible electronics .

Photonics and Solar Energy

Dye-Sensitized Solar Cells (DSSCs)

Recent research indicates that derivatives of this compound can serve as effective dyes in dye-sensitized solar cells. Functionalization with nitro groups enhances their light absorption properties, making them suitable for solar energy applications .

Table 2: Performance Metrics of DSSCs with Fluorene Derivatives

| Parameter | Value |

|---|---|

| Light Absorption Peak | ~550 nm |

| Conversion Efficiency | Up to 8% |

| Stability | Good over time |

Nonlinear Optical Applications

Hyperpolarizability Enhancement

Research has shown that chromophores based on this compound exhibit significant nonlinear optical properties. By modulating the conjugation pathways within these compounds, researchers have reported enhancements in first hyperpolarizability values, which are critical for applications in optical switching and telecommunications .

Biological Applications

Mecanismo De Acción

The mechanism of action of 9,9-Dimethyl-9H-fluorene in its applications, particularly in OLEDs, involves its ability to emit light when an electric current is applied. The compound’s molecular structure allows for efficient electron transport and light emission, making it a valuable component in electroluminescent materials . The specific pathways and molecular targets involved in its action are related to its electronic properties and interactions with other materials in the device.

Comparación Con Compuestos Similares

Similar Compounds

Fluorene: The parent compound of 9,9-Dimethyl-9H-fluorene, lacking the two methyl groups at the 9th position.

9,9-Dimethyl-2-phenyl-9H-fluorene: A derivative with a phenyl group at the 2nd position, which alters its electronic properties.

9,9′-(this compound-2,7-diyl)bis-9H-carbazole: A compound with additional carbazole groups, used in advanced OLED materials.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its stability and electroluminescent properties. The presence of the two methyl groups at the 9th position significantly influences its reactivity and makes it a valuable intermediate in the synthesis of various organic electronic materials .

Actividad Biológica

9,9-Dimethyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound has been studied for its applications in organic electronics, as well as its interactions with biological systems. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C15H12

- Molecular Weight : 192.26 g/mol

- Structure : Composed of a fluorene core with two methyl groups at the 9-position.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Anticancer Properties

Research has indicated that derivatives of 9H-fluorene can induce apoptosis in cancer cells. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been shown to act as apoptosis inducers. A study demonstrated that certain modifications to the fluorene ring significantly enhanced the anticancer activity of these compounds. Specifically, compound 5a exhibited EC50 values ranging from 0.15 to 0.29 µM against various cancer cell lines, indicating a potent effect compared to its predecessors .

Nonlinear Optical Properties

Recent studies have focused on the nonlinear optical (NLO) behavior of chromophores based on this compound. The intrinsic hyperpolarizability () of these compounds was significantly enhanced through structural modifications. Specifically, chromophores with linear conjugation pathways exhibited superior NLO properties compared to those with non-linear configurations . This suggests potential applications in photonic devices.

Photophysical Properties

The photophysical characteristics of this compound derivatives have been investigated using density functional theory (DFT). The findings revealed that functionalization affects the electronic properties and absorption spectra, making these derivatives suitable candidates for applications in dye-sensitized solar cells .

Case Study 1: Anticancer Screening

A high-throughput screening assay identified several derivatives of 9-oxo-9H-fluorene as effective apoptosis inducers. The structure-activity relationship (SAR) studies indicated that modifications at the 7-position significantly improved the anticancer efficacy of these compounds .

Case Study 2: Nonlinear Optical Applications

A series of chromophores synthesized from this compound demonstrated enhanced hyperpolarizability values when subjected to hyper-Rayleigh scattering measurements. These findings support their potential use in advanced optical materials .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H12 |

| Molecular Weight | 192.26 g/mol |

| EC50 against T47D cells | 0.15 - 0.29 µM |

| Hyperpolarizability () | Enhanced through linear conjugation |

Propiedades

IUPAC Name |

9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQNDEHZACHHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196597 | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-45-3 | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-FLUORENE, 9,9-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFQ75I78LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9,9-Dimethylfluorene?

A1: The molecular formula of 9,9-Dimethylfluorene is C15H14. Its molecular weight is 194.28 g/mol.

Q2: What spectroscopic data is available for characterizing 9,9-Dimethylfluorene?

A2: Researchers commonly employ techniques like UV-Vis absorption and fluorescence emission spectroscopy to characterize 9,9-Dimethylfluorene. [] These techniques provide insights into the electronic structure and optical properties of the molecule. []

Q3: Is 9,9-Dimethylfluorene compatible with common organic solvents?

A3: Yes, 9,9-Dimethylfluorene and many of its derivatives exhibit good solubility in various organic solvents, which is beneficial for solution processing techniques. [, ]

Q4: What is the thermal stability of 9,9-Dimethylfluorene and its derivatives?

A4: 9,9-Dimethylfluorene derivatives generally exhibit good thermal stability, with some withstanding temperatures exceeding 400 °C in air. [] This robust nature makes them suitable for applications requiring high thermal resistance.

Q5: How does the conformation of 9,9-Dimethylfluorene-based oligomers influence their properties?

A5: Research has shown that even slight changes in the molecular conformation of 9,9-Dimethylfluorene-based oligomers can significantly impact crystal morphologies and photophysical properties. [] This is attributed to variations in intermolecular interactions arising from different conformations.

Q6: What are the potential applications of 9,9-Dimethylfluorene in organic light-emitting diodes (OLEDs)?

A6: 9,9-Dimethylfluorene derivatives have been explored as hole-blocking materials, [] electron transporters, [] and emitters in OLEDs. [, ] They contribute to efficient blue-violet emission and can be used in combination with various hole transporting materials to enhance device performance. []

Q7: How is 9,9-Dimethylfluorene utilized in the development of organic sensitizers for solar cells?

A7: 9,9-Dimethylfluorene is incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs) as part of donor-π-acceptor systems. [, ] These systems exhibit impressive incident photon-to-current conversion efficiencies, showcasing their potential in solar energy harvesting. []

Q8: Can 9,9-Dimethylfluorene be used in the construction of metal-organic frameworks (MOFs)?

A8: Yes, researchers have successfully employed 9,9-Dimethylfluorene-2,7-dicarboxylic acid and its derivatives as building blocks for the construction of MOFs. [, , ] These MOFs exhibit intriguing structural features and properties, making them suitable for applications such as gas separation and sensing. []

Q9: How does 9,9-Dimethylfluorene contribute to the development of electrochromic materials?

A9: 9,9-Dimethylfluorene-based polyamides exhibit electrochromic properties, meaning their color can be reversibly changed by applying an electric potential. [, , ] This property makes them promising candidates for applications in displays, smart windows, and other electrochromic devices.

Q10: How is computational chemistry used to study 9,9-Dimethylfluorene and its derivatives?

A10: Computational methods, such as density functional theory (DFT) calculations, are employed to understand the electronic structure, optical properties, and charge transport characteristics of 9,9-Dimethylfluorene-based compounds. [, , ] These insights guide the design and optimization of materials with desired properties.

Q11: Has hopping theory been applied to predict charge mobility in amorphous materials containing 9,9-Dimethylfluorene?

A11: Yes, hopping theory has been successfully applied to predict charge (hole) mobility in amorphous organic materials incorporating 9,9-Dimethylfluorene units. [, ] These studies provide valuable information on the factors influencing charge transport, which is crucial for optimizing material performance in electronic devices.

Q12: Can 9,9-Dimethylfluorene be employed in carbon-sulfur cross-coupling reactions?

A12: Yes, 2,7-Dibromo-9,9-dimethylfluorene can participate in palladium-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolates). [] This versatile reaction allows the synthesis of various di-, tri-, and tetrasulfides, expanding the scope of 9,9-Dimethylfluorene's utility in organic synthesis.

Q13: What are the products of flash vacuum pyrolysis of 9,9-Dimethylfluorene?

A13: Flash vacuum pyrolysis of 9,9-Dimethylfluorene at high temperatures primarily yields phenanthrene and dibenzofulvene. [] This process involves free-radical ring expansion and provides insights into the thermal decomposition pathways of the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.